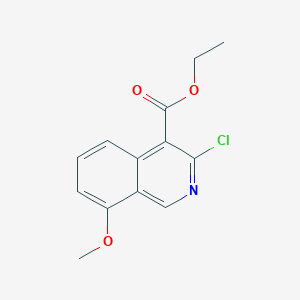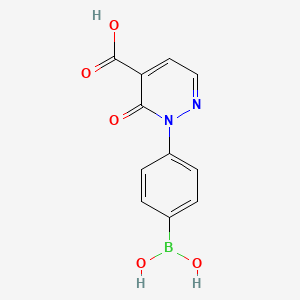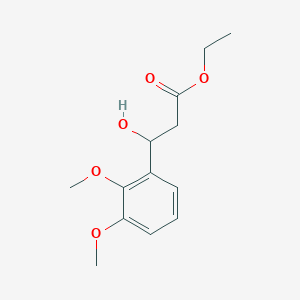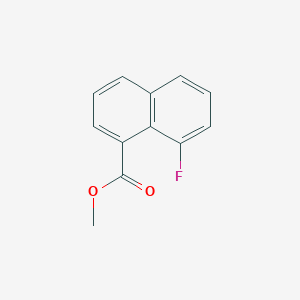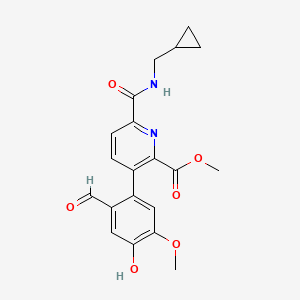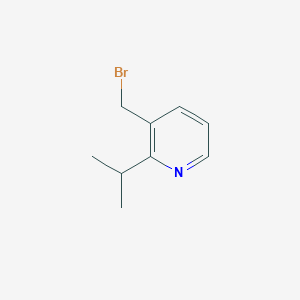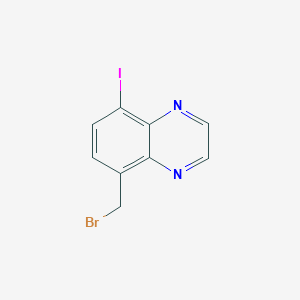
5-(Bromomethyl)-8-iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-8-iodoquinoxaline: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and iodo substituents on the quinoxaline core makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl and iodo groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups on the quinoxaline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
- 5-Bromoquinoxaline
- 8-Iodoquinoxaline
- 5-(Chloromethyl)-8-iodoquinoxaline
Comparison: 5-(Bromomethyl)-8-iodoquinoxaline is unique due to the presence of both bromomethyl and iodo groups, which can significantly alter its reactivity and biological activity compared to its analogs. The combination of these substituents may provide enhanced properties for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrIN2 |
|---|---|
Peso molecular |
348.97 g/mol |
Nombre IUPAC |
5-(bromomethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
Clave InChI |
SBGWTWASBHBUFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CBr)N=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
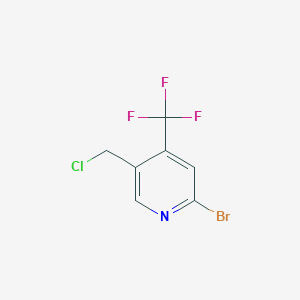
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
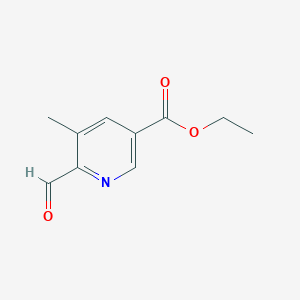
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)

